![molecular formula C15H12ClFN4O B3110358 N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine CAS No. 179552-75-1](/img/structure/B3110358.png)
N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine
Overview
Description
“N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine” is an impurity of Afatinib, a medication used to treat non-small cell lung carcinoma (NSCLC) . Its molecular formula is C16H14ClFN4O and its molecular weight is 332.76 .
Synthesis Analysis
An improved three-step process for the synthesis of gefitinib from readily available starting material is discussed in a protocol . The protocol is based on the synthesis, isolation, characterization of novel intermediates and their application in the alkylation step for the synthesis of gefitinib .Molecular Structure Analysis
The molecular structure of “this compound” consists of 18 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 4 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 374.797 Da .Chemical Reactions Analysis
The preparation of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib, 1) involves the addition of 4-(3-Chloropropyl) morpholine to a suspension of sodium-4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-olate .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 332.76 and a boiling point of 559.0±50.0 °C at 760 mmHg .Scientific Research Applications
Potential MERS-CoV Inhibitor
N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine has been identified as a potential inhibitor of MERS-CoV infection. In a study, it was found to exhibit high anti-MERS-CoV activities, showing promise as a therapy for treating coronaviruses (Lee et al., 2020).
Anti-Tumor Properties
Several studies have explored the anti-tumor potential of derivatives of N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine. One such study demonstrated its effectiveness as an inhibitor on lung cancer cell proliferation (Cai et al., 2019). Another research synthesized novel diazole 4-aminoquinazoline derivatives and found them to exhibit inhibitory activities against PC-3 cancer cells (Wen-j, 2015).
Safety and Hazards
The safety data sheet for a related compound, 3-Chloro-4-fluorophenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O/c1-22-14-6-13-9(5-12(14)18)15(20-7-19-13)21-8-2-3-11(17)10(16)4-8/h2-7H,18H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZFUQFQXCRJRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183362 | |
Record name | N4-(3-Chloro-4-fluorophenyl)-7-methoxy-4,6-quinazolinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
179552-75-1 | |
Record name | N4-(3-Chloro-4-fluorophenyl)-7-methoxy-4,6-quinazolinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179552-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N4-(3-Chloro-4-fluorophenyl)-7-methoxy-4,6-quinazolinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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